molecular formula C23H18FN3O3S B262177 N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide

N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide

Cat. No. B262177
M. Wt: 435.5 g/mol
InChI Key: OAKDFSCAZBDERX-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide, also known as BMBF, is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide is not fully understood. However, it is believed that N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide exerts its effects by interacting with specific molecular targets in the body. For example, N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide may inhibit the activity of enzymes involved in cancer cell proliferation or virus replication. N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide may also scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide can induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of certain viruses. N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide has also been found to have antioxidant activity, which may protect cells from oxidative stress. In animal studies, N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide is that it is relatively easy to synthesize and purify. N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide also has a high degree of stability and can be stored for long periods without degradation. However, one limitation of N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. Additionally, N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide may have off-target effects that could interfere with the interpretation of experimental results.

Future Directions

There are several future directions for research on N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide. One area of interest is the development of N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide as a potential anticancer agent. Further studies are needed to determine the optimal dosing and administration of N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide for cancer treatment. Another area of research is the investigation of N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide as a potential treatment for neurodegenerative diseases. Additionally, future studies could focus on elucidating the mechanism of action of N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide and identifying its molecular targets.

Synthesis Methods

The synthesis of N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide involves the condensation reaction between 4-fluorobenzohydrazide and 3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a specific temperature and pressure. The yield of N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide depends on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, antiviral agent, and antioxidant. N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide has also been investigated for its ability to inhibit the activity of certain enzymes such as tyrosinase and acetylcholinesterase. Additionally, N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

Product Name

N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide

Molecular Formula

C23H18FN3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-fluorobenzamide

InChI

InChI=1S/C23H18FN3O3S/c1-29-20-11-6-15(13-25-27-22(28)16-7-9-18(24)10-8-16)12-17(20)14-31-23-26-19-4-2-3-5-21(19)30-23/h2-13H,14H2,1H3,(H,27,28)/b25-13+

InChI Key

OAKDFSCAZBDERX-DHRITJCHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)F)CSC3=NC4=CC=CC=C4O3

SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)F)CSC3=NC4=CC=CC=C4O3

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)F)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

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